4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family, which is characterized by its bicyclic structure containing nitrogen atoms. This compound exhibits significant biological activities and potential applications in medicinal chemistry due to the presence of hydroxyl and phenyl groups in its molecular structure. Its unique properties make it a subject of interest for various scientific investigations, particularly in the fields of organic synthesis and pharmacology.
4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one can be classified under naphthyridine derivatives, which are known for their diverse chemical reactivity and biological significance. These compounds are often studied for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities .
The synthesis of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions often involve heating in solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate cyclization and subsequent modifications. The optimization of reaction parameters is crucial for maximizing yield and ensuring selectivity towards the desired product .
The molecular structure of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one consists of a naphthyridine ring fused with a phenyl group and a hydroxyl substituent. The structural formula can be represented as follows:
Key structural data include:
4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one can engage in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one may involve interactions with various biological targets, such as enzymes or receptors. These interactions could modulate enzymatic activity or influence signaling pathways, potentially leading to therapeutic effects. Research indicates that such compounds may act by inhibiting specific biochemical processes or enhancing others, thereby exerting their biological activities .
The physical properties include:
Chemical properties involve reactivity patterns typical of naphthyridine derivatives, including:
Relevant data from studies indicate that these properties contribute to its utility in synthetic applications .
The applications of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one span several fields:
This compound's unique structure and properties make it a valuable candidate for further research and development in various scientific disciplines.
The foundational work on naphthyridines began with Reissert’s 1893 synthesis of the first 1,8-naphthyridine derivative, though unsubstituted 1,5-naphthyridine was not synthesized until 1927 by Brobansky and Sucharda using a modified Skraup quinoline synthesis with 3-aminopyridine [3]. This breakthrough established the 1,5-naphthyridine scaffold as a distinct class of diazanaphthalenes. Over the subsequent decades, synthetic methodologies evolved significantly: the Gould-Jacobs reaction (1930s) enabled efficient annulation via condensation of 3-aminopyridines with diethyl methylenemalonate, while Conrad-Limpach cyclizations (mid-20th century) provided routes to 4-hydroxylated derivatives [3] [9]. The compound 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one (CAS: 181122-95-2) exemplifies modern advances, featuring a phenyl substituent that enhances steric and electronic diversity. Its physicochemical properties—including a predicted boiling point of 517.1±50.0°C, density of 1.381±0.06 g/cm³, and pKa of 11.28±0.60—highlight the stability imparted by hydrogen-bonding interactions between the 2-carbonyl and 4-hydroxyl groups [1].
Table 1: Key Properties of 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one
Property | Value |
---|---|
CAS Registry Number | 181122-95-2 |
Molecular Formula | C₁₄H₁₀N₂O₂ |
Molecular Weight | 238.24 g/mol |
Boiling Point (Predicted) | 517.1 ± 50.0 °C |
Density (Predicted) | 1.381 ± 0.06 g/cm³ |
pKa (Predicted) | 11.28 ± 0.60 |
MDL Number | MFCD13181738 |
Naphthyridines comprise six bicyclic isomers formed by fusing two pyridine rings with differing nitrogen orientations. The 1,5-naphthyridine system is characterized by nitrogen atoms at positions 1 and 5, creating a symmetric dipole moment that influences both reactivity and supramolecular interactions [1] [5]. Unlike the linearly arranged nitrogens in 1,8-naphthyridine (which show peri-interactions) or the angular topology of 1,6-naphthyridines, the meta-relationship of nitrogens in 1,5-naphthyridines supports chelation with transition metals like Pt(II) or Pd(II) [3] [9]. In 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one, the keto-enol tautomerism between the 2-oxo and 4-hydroxy groups generates a planar, hydrogen-bonded pharmacophore. This tautomeric equilibrium enhances metal-binding capacity and is critical for biological activity. Substituent effects are pronounced: the 3-phenyl group introduces steric bulk and π-stacking capability, while the 4-hydroxy group serves as a hydrogen-bond donor/acceptor [1] [7].
1,5-Naphthyridine derivatives exhibit broad bioactivity profiles, including kinase inhibition, antiparasitic effects, and DNA-intercalating properties. Their planar, electron-deficient cores enable deep penetration into enzyme active sites, particularly those accommodating fused nitrogen heterocycles [2] [4]. 4-Hydroxy-3-phenyl-1,5-naphthyridin-2(1H)-one serves as a precursor to potent TGF-β type I receptor (ALK5) inhibitors, where optimization of the 3-aryl group and 4-hydroxy motif enhances binding affinity. For example, derivatives like compounds 15 and 19 inhibit ALK5 autophosphorylation at IC₅₀ values of 6 nM and 4 nM, respectively, outperforming early screening hits by orders of magnitude [2]. Additionally, the scaffold shows promise against Leishmania infantum, where intracellular amastigote clearance is achieved through topoisomerase IB (TopIB) inhibition—a mechanism validated via ex vivo assays in infected splenocytes [4] [8]. The structural versatility allows derivatization at N1, C3, C5, and C7, enabling tailored interactions with diverse biological targets [6] [9].
Table 2: Bioactive 1,5-Naphthyridine Derivatives and Their Targets
Biological Target | Activity | Key Derivatives | Reference |
---|---|---|---|
TGF-β Type I Receptor (ALK5) | Autophosphorylation Inhibitor | Compounds 15, 19 (IC₅₀ = 4-6 nM) | [2] |
Leishmania infantum | Antileishmanial (TopIB Inhibition) | Substituted 1,5-naphthyridines | [4] |
BET Bromodomains | Epigenetic Modulation | Imidazo[4,5-c][1,5]naphthyridines | [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: